molecular formula C9H14O B146757 trans-2,cis-6-Nonadienal CAS No. 557-48-2

trans-2,cis-6-Nonadienal

Cat. No.: B146757
CAS No.: 557-48-2
M. Wt: 138.21 g/mol
InChI Key: HZYHMHHBBBSGHB-ODYTWBPASA-N
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Description

trans-2,cis-6-Nonadienal: is an organic compound classified as a doubly unsaturated derivative of nonanal. It is an α,β-unsaturated aldehyde with an isolated alkene group. This compound is known for its distinctive cucumber-like aroma and is found in various natural sources such as cucumbers, bread crust, and freshly cut watermelon . It is also referred to as violet leaf aldehyde due to its presence in violet leaf absolute .

Scientific Research Applications

trans-2,cis-6-Nonadienal has several scientific research applications:

Safety and Hazards

“trans-2,cis-6-Nonadienal” is classified as a combustible liquid. It can cause skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation . It is recommended to avoid inhalation and contact with skin and eyes . Contaminated clothing and shoes should be cleaned before re-use .

Mechanism of Action

Target of Action

Trans-2,cis-6-Nonadienal, also known as cucumber aldehyde or violet leaf aldehyde , is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is primarily targeted towards flavor and fragrance applications, contributing to the cucumber flavor and being used in marine, cucumber, and melon notes . It is also found in mango, ripened anchovy, and kelp .

Mode of Action

The compound works by adding a hint of freshness to a wide range of different flavors . At very low levels, it adds a lovely fresh character . It is a very powerful note, with a very low detection threshold (in the order of ppb, or 10 millionths of a percent). It must therefore be used in dilution in the compositions .

Biochemical Pathways

Isotopic labeling has indicated that nonadienal is formed from α-linolenic acid. Such reactions are typically catalyzed by hydroperoxide lyases . This compound is synthesized by a condensation of malonic acid with cis-4-Heptenal to give trans-2,cis-6-nonadienoic acid. Then, an esterification reaction with methanol in an acidic medium allows to obtain the corresponding ester .

Pharmacokinetics

It is known that the compound is soluble in most fixed oils but insoluble in water . It is also known to be very unstable in acid cleaners and very alkaline products, but exclusively stable in shampoo, soap, and fabric care bases .

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as a powerful green, cucumber aroma . It is a key contributor to the cucumber flavor and is used in marine, cucumber, and melon notes to bring a vegetal bouquet effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is very unstable in acid cleaners and very alkaline products, but exclusively stable in shampoo, soap, and fabric care bases . Furthermore, the compound’s aroma can be influenced by the level of its presence. At one hundred percent, especially with the skin on, cucumber is still overpoweringly obnoxious. At a trace level in sushi, it is very pleasant .

Biochemical Analysis

Biochemical Properties

trans-2,cis-6-Nonadienal plays a significant role in biochemical reactions. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Cellular Effects

It has been implicated in the generation of various aldehydes in the kidneys of Wistar rats . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2,cis-6-Nonadienal can be synthesized through several methods. One common approach involves the oxidation of trans-2,cis-6-Nonadien-1-ol using mild oxidizing agents. Another method includes the hydroperoxide lyase-catalyzed cleavage of α-linolenic acid, which produces this compound as a byproduct .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as cucumbers and violet leaves. The compound can be isolated through steam distillation or solvent extraction followed by purification processes like chromatography .

Chemical Reactions Analysis

Types of Reactions: trans-2,cis-6-Nonadienal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound yields trans-2,cis-6-Nonadien-1-ol.

    Addition Reactions: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Addition Reactions: Nucleophiles such as amines and thiols can be used in Michael addition reactions under basic conditions.

Major Products:

    Oxidation: Nonanoic acid.

    Reduction: trans-2,cis-6-Nonadien-1-ol.

    Addition Reactions: Various substituted products depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual unsaturation and distinctive cucumber-like aroma. Its low detection threshold makes it a potent fragrance component, and its presence in various natural sources adds to its versatility in different applications .

Properties

IUPAC Name

(2E,6Z)-nona-2,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYHMHHBBBSGHB-ODYTWBPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047104
Record name trans,cis-2,6-Nonadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Slightly yellow liquid; powerful, violet, cucumber
Record name 2,6-Nonadienal, (2E,6Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nona-2-trans-6-cis-dienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

94.00 to 95.00 °C. @ 18.00 mm Hg
Record name Violet-leaf aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033857
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Soluble in most fixed oils; Insoluble in water, soluble (in ethanol)
Record name Violet-leaf aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033857
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Nona-2-trans-6-cis-dienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.850-0.870
Record name Nona-2-trans-6-cis-dienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

557-48-2, 26370-28-5
Record name (E,Z)-2,6-Nonadienal
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Record name trans-2,cis-6-Nonadienal
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Record name 2,6-Nonadienal, (2E,6Z)-
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Record name trans,cis-2,6-Nonadienal
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Record name (2E,6Z)-nona-2,6-dien-1-al
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Record name 2,6-NONADIENAL, (2E,6Z)-
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Record name Violet-leaf aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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